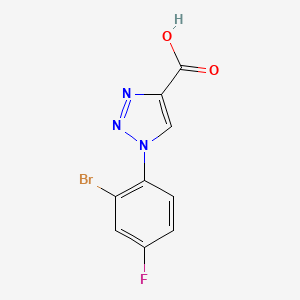
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrFN3O2 and its molecular weight is 286.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and comparative efficacy with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Introduction of the Carboxylic Acid Group : Often achieved through hydrolysis of the corresponding ester or via direct carboxylation methods.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes by mimicking substrate structures or through covalent bonding with nucleophilic residues in proteins.
- Anticancer Activity : Studies indicate that derivatives of triazoles can selectively inhibit the Bcl-2 protein, a key regulator in apoptosis. This inhibition leads to increased apoptosis in cancer cells expressing Bcl-2.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- IC50 Values : Compounds derived from this structure have demonstrated sub-micromolar IC50 values against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5k | MDA-MB-231 | <0.5 |
| 5l | HeLa | <0.6 |
| Control | Gossypol | 1.0 |
Antimicrobial Activity
Research has indicated that triazole derivatives possess antimicrobial properties against a range of pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results in enhancing cognitive functions through cholinergic modulation .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Bcl-2 Inhibition : A series of synthesized triazoles demonstrated selective inhibition of Bcl-2-expressing cancer cell lines with varying degrees of potency based on structural modifications .
- Antioxidant Studies : The antioxidant capacity of triazoles was evaluated using various bioanalytical methods, revealing significant protective effects against oxidative stress .
Comparative Analysis
When compared to other triazole derivatives, such as 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole and its carbaldehyde counterpart, the carboxylic acid variant shows enhanced solubility and interaction with biological targets due to its polar functional group.
| Compound | Solubility | Anticancer Efficacy | Enzyme Inhibition |
|---|---|---|---|
| 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole | Low | Moderate | Weak |
| 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Moderate | High | Moderate |
| This compound | High | Very High | Strong |
Eigenschaften
IUPAC Name |
1-(2-bromo-4-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3O2/c10-6-3-5(11)1-2-8(6)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDQLQCUNLFKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















